5-Nitropicolinic acid
CAS No.: 30651-24-2
Cat. No.: VC20761280
Molecular Formula: C6H4N2O4
Molecular Weight: 168.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30651-24-2 |
|---|---|
| Molecular Formula | C6H4N2O4 |
| Molecular Weight | 168.11 g/mol |
| IUPAC Name | 5-nitropyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C6H4N2O4/c9-6(10)5-2-1-4(3-7-5)8(11)12/h1-3H,(H,9,10) |
| Standard InChI Key | QKYRCTVBMNXTBT-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1[N+](=O)[O-])C(=O)O |
| Canonical SMILES | C1=CC(=NC=C1[N+](=O)[O-])C(=O)O |
Introduction
Chemical Identity and Basic Properties
5-Nitropicolinic acid is a derivative of picolinic acid with a nitro functional group in the 5-position of the pyridine ring. The compound has gained significance in coordination chemistry due to its ability to form stable complexes with various metal ions, particularly lanthanides.
Chemical Identification
5-Nitropicolinic acid can be identified through various chemical designations and properties as summarized in Table 1.
Table 1: Chemical Identification Data for 5-Nitropicolinic Acid
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₄N₂O₄ |
| Molecular Weight | 168.1070 g/mol |
| CAS Registry Number | 30651-24-2 |
| IUPAC Standard InChIKey | QKYRCTVBMNXTBT-UHFFFAOYSA-N |
| PubChem CID | 520488 |
| Alternative Names | Picolinic acid, 5-nitro-; 5-Nitro-2-pyridinecarboxylic acid; 5-Nitropicolinic acid |
| IUPAC Name | 5-Nitropyridine-2-carboxylic acid |
| SMILES Notation | OC(=O)C1=NC=C(C=C1)N+=O |
The compound consists of a pyridine ring with a carboxylic acid group at the 2-position, adjacent to the nitrogen atom, and a nitro group at the 5-position . This structural arrangement creates unique chemical properties that make the compound valuable for various applications.
Physical Properties
5-Nitropicolinic acid exhibits distinct physical characteristics that influence its handling and applications in research and industry:
The nitro group significantly affects the electronic properties of the pyridine ring, increasing its electron-withdrawing character and influencing its reactivity in chemical reactions.
Structural Characteristics
The structural features of 5-nitropicolinic acid play a crucial role in determining its chemical behavior and applications. X-ray crystallographic studies have provided detailed insights into its molecular arrangement.
Crystal Structure
5-Nitropicolinic acid typically crystallizes as a monohydrate (C₆H₆N₂O₅) in the monoclinic space group C2/c (no. 15) . The crystallographic parameters determined through single-crystal X-ray diffraction studies are detailed in Table 2.
Table 2: Crystallographic Parameters of 5-Nitropicolinic Acid Monohydrate
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c (no. 15) |
| Unit Cell Dimensions | a = 13.1766(11) Å |
| b = 5.1019(4) Å | |
| c = 22.602(2) Å | |
| β = 91.081(3)° | |
| Cell Volume | V = 1519.2(2) ų |
| Z (molecules per unit cell) | 8 |
| R-factor | Rgt(F) = 0.0334 |
| wRref(F²) = 0.0961 | |
| Temperature | T = 150(2) K |
The crystal structure reveals important aspects of molecular packing and intermolecular interactions. All atoms in the 5-nitropicolinic acid molecule are nearly co-planar, with the exception of the two oxygen atoms from the nitro group . This planarity is consistent with the aromatic nature of the pyridine ring and contributes to the compound's stability.
Hydrogen Bonding Network
One of the most significant structural features of 5-nitropicolinic acid monohydrate is its extensive hydrogen bonding network. The carboxylic acid group shows differential C-O bond lengths of 1.215 Å and 1.305 Å, indicating that one oxygen atom is protonated . Two 5-nitropicolinic acid molecules are bridged by two water molecules through O-H⋯O hydrogen bonds, forming dimeric structures. These dimers are further linked through O-H⋯N hydrogen bonds, creating a two-dimensional supramolecular architecture . This hydrogen bonding network significantly influences the compound's crystal packing and physical properties.
Synthesis and Preparation Methods
The preparation of 5-nitropicolinic acid has been documented in several research contexts, with varying approaches depending on the intended application and purity requirements.
Laboratory Synthesis
Applications in Coordination Chemistry
5-Nitropicolinic acid has demonstrated significant utility in coordination chemistry, particularly in the formation of metal complexes with unique properties.
Lanthanide Complexes
Recent research has focused on the application of 5-nitropicolinic acid as a ligand for lanthanide complexes. The compound has been used to create novel lanthanide-complexes with the general formula [Ln₂(5-npic)₆(H₂O)₄]·(H₂O)₂, where Ln represents lanthanide metals such as dysprosium (Dy), gadolinium (Gd), and terbium (Tb) .
These complexes exhibit several notable features:
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Isostructural organization, with dinuclear monomers linked through extended hydrogen bond networks
-
Ligand-centered photoluminescent properties, which may have applications in optical materials and sensing
-
Significant biological activity, particularly against cancer cell lines
The coordination behavior of 5-nitropicolinic acid in these complexes is influenced by its multiple coordination sites, including the carboxylate group, the pyridine nitrogen, and potentially the nitro group, creating versatile binding modes with metal centers.
Structural Analogs and Related Research
The study of 5-nitropicolinic acid builds upon extensive research on picolinic acid derivatives. Previous structural studies have investigated numerous related compounds, including:
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